FXR Agonism and Unique Binding Mode: Hedragonic Acid vs. Oleanolic Acid
Hedragonic acid acts as an effective agonist for FXR, with co-crystallography (PDB: 5WZX) revealing it occupies a novel binding pocket distinct from the classic binding position of FXR ligands . This structural basis explains its unique activity. In contrast, its close analog, oleanolic acid, does not bind FXR but is instead a selective agonist for the related receptor GPBAR1 (TGR5), as shown by comparative structural analysis . This fundamental difference in target engagement and binding geometry demonstrates why these two structurally similar compounds are not functionally interchangeable.
| Evidence Dimension | FXR Agonist Activity and Binding Mode |
|---|---|
| Target Compound Data | Agonist of FXR; binds to a novel pocket distinct from the canonical site. |
| Comparator Or Baseline | Oleanolic Acid: No FXR binding; is a GPBAR1 (TGR5) agonist. |
| Quantified Difference | Qualitative difference in receptor target (FXR vs. GPBAR1) and binding site. |
| Conditions | Biochemical ALPHA assay, cell-based reporter assays, and X-ray crystallography (PDB: 5WZX) of the human FXR ligand-binding domain. |
Why This Matters
This evidence proves that hedragonic acid cannot be replaced by oleanolic acid for any assay requiring specific FXR pathway activation, as their primary receptor targets are mutually exclusive.
- [1] Lu, Y., Zheng, W., Lin, S., Guo, F., Zhu, Y., Wei, Y., Liu, X., Jin, S., Jin, L., & Li, Y. (2018). Identification of an Oleanane-Type Triterpene Hedragonic Acid as a Novel Farnesoid X Receptor Ligand with Liver Protective Effects and Anti-inflammatory Activity. Molecular Pharmacology, 93(2), 63-72. View Source
